2-(3-Hydroxyazetidin-1-yl)benzaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyazetidin-1-yl)benzaldehyde typically involves the reaction of benzaldehyde derivatives with azetidine intermediates under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
These methods would need to ensure high yield and purity, possibly through the use of advanced purification techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyazetidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 2-(3-Hydroxyazetidin-1-yl)benzoic acid.
Reduction: Formation of 2-(3-Hydroxyazetidin-1-yl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
2-(3-Hydroxyazetidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyazetidin-1-yl)benzaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The hydroxyazetidine ring may interact with enzymes or receptors, leading to biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: Lacks the hydroxyazetidine ring, making it less reactive in certain chemical reactions.
2-(3-Hydroxyazetidin-1-yl)benzoic acid: An oxidized form of the compound with different chemical properties.
2-(3-Hydroxyazetidin-1-yl)benzyl alcohol: A reduced form of the compound with distinct reactivity.
Uniqueness
2-(3-Hydroxyazetidin-1-yl)benzaldehyde is unique due to the presence of both a benzaldehyde moiety and a hydroxyazetidine ring. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H11NO2 |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-(3-hydroxyazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H11NO2/c12-7-8-3-1-2-4-10(8)11-5-9(13)6-11/h1-4,7,9,13H,5-6H2 |
InChI Key |
BLPXEYNJWOATKK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC=CC=C2C=O)O |
Origin of Product |
United States |
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